molecular formula C13H14N2O3 B2768641 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile CAS No. 1394740-44-3

4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile

Cat. No. B2768641
CAS RN: 1394740-44-3
M. Wt: 246.266
InChI Key: UAGRTWYTGBMXQE-UHFFFAOYSA-N
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Description

4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is its potential applications in the development of new drugs for the treatment of inflammatory diseases and cancer. However, there are also limitations to using this compound in lab experiments. For example, it may exhibit toxicity at high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, studies investigating the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its suitability for use in humans.
Conclusion:
In conclusion, 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is a promising compound for drug development due to its anti-inflammatory, analgesic, and antitumor properties. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Further research is needed to fully understand the potential applications and limitations of this compound in lab experiments and its suitability for use in humans.

Synthesis Methods

The synthesis of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 3-hydroxybenzaldehyde with morpholine in the presence of acetic anhydride to form 3-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with acetyl chloride to form 3-(morpholin-4-yl)-2-oxopropanal, which is subsequently reacted with malononitrile to form 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile.

Scientific Research Applications

4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

4-[2-(3-hydroxyphenyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-8-11-9-18-5-4-15(11)13(17)7-10-2-1-3-12(16)6-10/h1-3,6,11,16H,4-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGRTWYTGBMXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile

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